molecular formula C9H12N4 B13079638 {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13079638
M. Wt: 176.22 g/mol
InChI Key: UHVHAJMTOHCRMM-UHFFFAOYSA-N
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Description

{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound with the molecular formula C₉H₁₂N₄. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine include other pyrazolo[1,5-a]pyrimidine derivatives, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their impact on its biological activity.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h3-4,6H,2,5,10H2,1H3

InChI Key

UHVHAJMTOHCRMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=CC=C(N2N=C1)CN

Origin of Product

United States

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